molecular formula C9H11NS B15289806 Isothiochroman-6-amine

Isothiochroman-6-amine

Cat. No.: B15289806
M. Wt: 165.26 g/mol
InChI Key: WYMCVNKHNHTVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiochroman-6-amine is an organic compound characterized by a thiochroman ring structure with an amine group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: Isothiochroman-6-amine can be synthesized through several methods. One common approach involves the reaction of thiochroman-6-carboxylic acid with ammonia or an amine under high-temperature conditions. Another method includes the reduction of isothiochroman-6-nitro compound using hydrogenation techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using catalytic hydrogenation of isothiochroman-6-nitro compounds. This process is optimized for high yield and purity, often employing palladium or platinum catalysts under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Isothiochroman-6-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiochroman derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.

    Substitution: Various halogenating agents and nucleophiles are used under mild to moderate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiochroman derivatives.

    Substitution: Various substituted thiochroman derivatives.

Scientific Research Applications

Isothiochroman-6-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of isothiochroman-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Isothiochroman-6-amine can be compared with other similar compounds, such as:

    Isothiochroman-4-amine: Differing by the position of the amine group, leading to variations in reactivity and applications.

    Thiochroman-6-amine:

    Isothiochroman-6-nitro: A precursor in the synthesis of this compound, with distinct chemical behavior.

Uniqueness: this compound’s unique structure, with the amine group at the 6th position, provides specific reactivity patterns and potential for diverse applications, distinguishing it from other related compounds.

Properties

IUPAC Name

3,4-dihydro-1H-isothiochromen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5H,3-4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMCVNKHNHTVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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